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iron-deficiency specific protein - 138672-77-2

iron-deficiency specific protein

Catalog Number: EVT-1520932
CAS Number: 138672-77-2
Molecular Formula: C9H12O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iron-deficiency specific protein plays a crucial role in cellular metabolism, particularly under conditions of iron scarcity. Iron is an essential trace element involved in various biochemical processes, including enzyme cofactor functions, mitochondrial respiration, and protein synthesis. The deficiency of iron leads to significant alterations in gene expression and protein synthesis, primarily mediated by specific proteins that respond to low iron levels.

Source

Iron-deficiency specific proteins are primarily studied in eukaryotic organisms, particularly yeast and human cells. Research has shown that iron deficiency induces a global repression of protein synthesis and affects the activity of various iron-dependent proteins, such as ribosome recycling factor Rli1 and mRNA-binding proteins Cth1 and Cth2. These proteins are critical for adapting to low iron conditions by regulating gene expression and translation processes.

Classification

Iron-deficiency specific proteins can be classified based on their functional roles:

  • Ribosome Recycling Factors: Proteins like Rli1 are essential for the termination of translation and recycling of ribosomes.
  • mRNA-Binding Proteins: Cth1 and Cth2 regulate the stability and translation of mRNAs involved in iron metabolism.
  • Enzymes: Various enzymes that require iron as a cofactor for their activity fall into this category.
Synthesis Analysis

Methods

The synthesis of iron-deficiency specific proteins typically involves transcriptional regulation in response to low iron availability. Techniques such as ribosome profiling (Ribo-Seq) and RNA sequencing (RNA-Seq) are employed to analyze changes in gene expression and translation efficiency under iron-deficient conditions.

Technical Details

  • Ribo-Seq: This technique allows for the mapping of ribosome occupancy on mRNAs, providing insights into translational control mechanisms.
  • RNA-Seq: This method quantifies mRNA levels, helping to correlate transcriptional changes with translational outcomes.

In studies conducted on yeast, it was found that upon iron depletion, there is a downregulation of genes encoding components necessary for mitochondrial protein synthesis. This regulation is mediated by the activity of Cth1 and Cth2, which inhibit the function of Rli1 during iron deficiency .

Molecular Structure Analysis

Structure

Iron-deficiency specific proteins exhibit diverse structures depending on their functional roles. For instance:

  • Rli1: Contains an iron-sulfur cluster critical for its activity.
  • Cth1 and Cth2: These mRNA-binding proteins have structural motifs that facilitate binding to specific RNA sequences.

Data

Molecular studies reveal that the binding affinity of these proteins to their respective targets is influenced by the availability of iron. Structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into the conformational changes these proteins undergo under varying iron concentrations.

Chemical Reactions Analysis

Reactions

Iron-deficiency specific proteins participate in several key biochemical reactions:

  • Translation Termination: Rli1 facilitates the release of polypeptides from ribosomes.
  • mRNA Regulation: Cth1 and Cth2 bind to mRNAs containing AU-rich elements, influencing their stability and translation efficiency.

Technical Details

The inhibition of Rli1 activity during iron deficiency leads to a decrease in global protein synthesis. This is characterized by alterations in polysome profiles, indicating reduced ribosomal loading on mRNAs .

Mechanism of Action

Process

The mechanism by which iron-deficiency specific proteins exert their effects involves several steps:

  1. Iron Sensing: Cells detect low iron levels through changes in intracellular iron concentrations.
  2. Protein Activation: In response to low iron, Cth1 and Cth2 are upregulated, leading to the repression of target mRNAs.
  3. Translation Control: The activity of Rli1 is diminished, resulting in decreased translation initiation and elongation rates.

Data

Studies show that phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) plays a significant role in this regulatory process during iron deficiency, further inhibiting global protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

Iron-deficiency specific proteins generally exhibit stability under physiological conditions but may undergo conformational changes under stress conditions such as low iron availability. Their solubility can vary based on their structural composition.

Chemical Properties

These proteins often contain metal-binding sites that are crucial for their function. The presence of an iron-sulfur cluster in Rli1 highlights its dependency on metal ions for catalytic activity. The interaction with RNA substrates is also influenced by ionic strength and pH levels.

Applications

Scientific Uses

Iron-deficiency specific proteins have significant applications in various scientific fields:

  • Biochemical Research: Understanding how cells adapt to nutrient deficiencies can provide insights into metabolic diseases.
  • Agricultural Biotechnology: Engineering plants with enhanced iron uptake mechanisms could improve crop yields in iron-poor soils.
  • Medical Research: Studying these proteins may lead to novel therapeutic strategies for conditions related to iron deficiency anemia.

Research continues to explore the complex interactions between these proteins and other cellular components, shedding light on their roles in health and disease management.

Introduction to Iron-Deficiency Specific Proteins

Definition and Scope of Iron-Deficiency Specific Proteins

Iron-deficiency specific proteins constitute a specialized category of biomolecules whose expression is significantly induced or functionally activated in response to cellular or systemic iron scarcity. These proteins collectively form an intricate regulatory network that orchestrates adaptive responses to maintain iron homeostasis. Biochemically, they encompass:

  • Iron-uptake transporters: Membrane proteins facilitating iron acquisition under scarcity (e.g., DMT1, IRT1)
  • Redox regulators: Enzymes mediating iron valence transitions for solubility (e.g., FRO2)
  • Storage regulators: Proteins modulating iron sequestration and release (e.g., ferritin, NCOA4)
  • Transcriptional/Post-transcriptional regulators: Molecules controlling expression of iron-related genes (e.g., IRP1/2)

Their expression patterns serve as precise molecular indicators of iron status, with transcriptional induction occurring within hours of iron deprivation. The scope extends beyond mere deficiency markers; these proteins actively rewire cellular metabolism to prioritize essential iron-dependent processes while curtailing non-essential functions—a phenomenon termed the "iron-sparing response" [1] [3].

Biological Significance in Systemic and Cellular Iron Homeostasis

Iron-deficiency specific proteins maintain iron equilibrium through compartmentalized and systemic mechanisms. At the cellular level, IRP1 and IRP2 post-transcriptionally regulate iron metabolism genes by binding to iron-responsive elements (IREs) in target mRNAs. Under iron deficiency, IRPs stabilize transferrin receptor mRNA (enhancing iron uptake) while blocking ferritin translation (reducing iron storage) [3]. Simultaneously, endosomal divalent metal transporter 1 (DMT1) increases iron import, and the ferric reductase FRO2 enhances iron solubility through reduction to Fe²⁺ [8].

Systemically, these proteins interface with hormonal regulation. Hepcidin, the master iron-regulatory hormone, decreases during deficiency, enabling ferroportin-mediated iron export from enterocytes and macrophages into circulation. Mitochondrial ferritin (FtMt) serves as a specialized guardian of mitochondrial iron, preventing reactive oxygen species (ROS) generation from labile iron pools while ensuring adequate iron supply for heme and iron-sulfur cluster biosynthesis [5]. The coordinated action of these proteins preserves essential functions like erythropoiesis and oxygen transport during deficiency states. Disruption of this network contributes to pathologies beyond anemia, including immune dysfunction and neurological impairment [2] [7].

Evolutionary Conservation Across Species

The molecular machinery for iron deficiency response exhibits remarkable evolutionary conservation from unicellular organisms to mammals, reflecting its fundamental biological importance. In Chlamydomonas reinhardtii, iron deficiency triggers transcriptome remodeling analogous to mammalian systems, with upregulation of assimilatory proteins and downregulation of iron-rich photosynthetic complexes [6].

Table 1: Evolutionary Conservation of Iron-Deficiency Specific Proteins

ProteinPlant HomologFunction ConservationDomain Similarity
FerritinPHYTOFERRITINIron storage & detoxificationConserved ferroxidase center
FRO2FRO2/FRE1Ferric reduction for uptakeNADPH/FAD binding domains
IRT1ZIP familyDivalent metal transport8 transmembrane domains
IRP/IRE systemUnknownPost-transcriptional regulation (animals only)Absent in plants

Plants demonstrate specialized adaptations: Strategy I plants (e.g., Arabidopsis, tomatoes) employ FRO2 ferric reductases and IRT1 transporters functionally analogous to mammalian DMT1 and DCYTB [8] [10]. Graminaceous species utilize Strategy II with phytosiderophore-based uptake, though rice (Oryza sativa) uniquely employs combined strategies, expressing functional FRO2 homologs despite being a Strategy II plant [8]. The H⁺-ATPases that acidify the rhizosphere in Strategy I plants share structural and functional homology with mammalian proton pumps involved in iron solubilization. Across kingdoms, ferritin maintains its iron-sequestering nanocage structure—24 subunits forming a hollow sphere storing up to 4,500 Fe³⁺ ions—with sequence conservation evident between human H-ferritin and bacterial counterparts [5] [10].

Properties

CAS Number

138672-77-2

Product Name

iron-deficiency specific protein

Molecular Formula

C9H12O2

Synonyms

iron-deficiency specific protein

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